Angelol G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

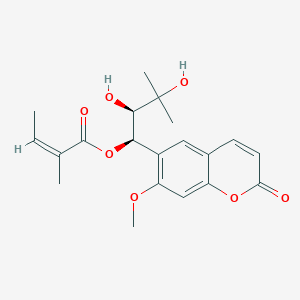

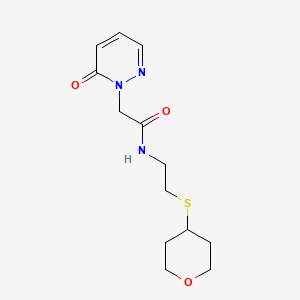

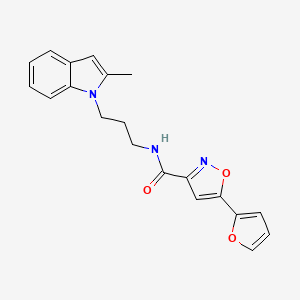

Angelol G is a broad-spectrum antibiotic with inhibitory properties against gram-negative bacteria . It can be used in content analysis, pharmacological experiments, and activity screening . It is a coumarin that can be isolated from Campylotropis hirtella .

Molecular Structure Analysis

Angelol G has a molecular formula of C20H24O7 and a molecular weight of 376.4 . The compound’s identity has been confirmed by MS and NMR .Physical And Chemical Properties Analysis

Angelol G is a powder with a molecular weight of 376.4 and a molecular formula of C20H24O7 . . It is stable for two years when stored at the recommended temperature .Scientific Research Applications

Overview

Angelol G is a bioactive compound found in Angelica Pubescentis Radix, a traditional Chinese medicine. It's known for its significant anti-inflammatory activity. Here, we will explore the scientific research applications of Angelol G, excluding drug use, dosage, and side effects.

Metabolic Analysis

A study by Wan, Zhang, Liu, Li, Jia, and Yang (2019) utilized a metabolomics approach based on UPLC-Q-TOF-MS to analyze the metabolites of Angelol B in rats. This study is crucial for understanding the metabolic pathways and transformation of Angelol compounds in biological systems, which can be applied to Angelol G (Wan, Zhang, Liu, Li, Jia, & Yang, 2019).

Chemical Composition and Inhibitory Effects

In 1995, Liu, Xu, Yao, and Kobayashi investigated the chemical composition of Angelica Pubescence roots, identifying angelol-type coumarins, including Angelol G. They explored its inhibitory effect on human platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases (Liu, Xu, Yao, & Kobayashi, 1995).

Structural Studies

Baba, Matsuyama, Ishida, Inoue, and Kozawa (1982) conducted studies on the stereochemistry of Angelols, including Angelol G. Understanding the stereochemical properties is essential for predicting the biological activity and potential therapeutic applications of these compounds (Baba, Matsuyama, Ishida, Inoue, & Kozawa, 1982).

Mechanism of Action

properties

IUPAC Name |

[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUBXAYVOCLNA-FNYRBRLGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angelol G | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone](/img/structure/B2731607.png)

![5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2731612.png)

![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)